
Dihexyl maleate
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Overview
Description
Dihexyl maleate (DHM) is a diester of maleic acid with the chemical formula C₁₆H₂₈O₄ and CAS number 16064-83-8. It is a clear, colorless liquid primarily used as a plasticizer in polymer formulations, particularly polyvinyl chloride (PVC), to enhance flexibility and processability . DHM is synthesized via esterification of maleic anhydride with n-hexanol, often catalyzed by solid acids such as S₂O₈²⁻/Fe₂O₃-ZrO₂-SiO₂ or titanium tetraethoxide, achieving yields exceeding 98% . Its (Z)-isomeric configuration distinguishes it from fumarate esters (E-isomers), influencing its reactivity and material properties .
Preparation Methods
Dihexyl maleate can be synthesized through the esterification of maleic anhydride with hexanol in the presence of an acid catalyst such as toluene sulfonic acid . The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion. Industrial production methods often utilize similar esterification processes, but on a larger scale with optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
Hydrolysis Reactions
Dihexyl maleate undergoes hydrolysis under specific conditions, yielding maleic acid and hexanol. This reaction is pH-dependent and follows first-order kinetics in basic environments.
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Key Insight : Hydrolysis proceeds via nucleophilic attack by hydroxide ions on the ester carbonyl group, forming monohexyl maleate as an intermediate. Full hydrolysis to maleic acid requires prolonged exposure to strong bases .
Nucleophilic Addition Reactions
The electron-deficient double bond in the maleate moiety facilitates electrophilic additions. Common nucleophiles include amines, alcohols, and thiols.
Example Reaction with Ethanolamine :
Dihexyl maleate+H2NCH2CH2OH→Adduct(C14H27NO5)
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Mechanism : Michael addition, where the amine attacks the α,β-unsaturated ester, forming a stable enolate intermediate.
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Conditions : Room temperature, catalytic base (e.g., K₂CO₃).
Polymerization Reactions
This compound participates in copolymerization via radical or ionic mechanisms, often acting as a crosslinking agent.
Monomer Pair | Initiator | Polymer Type | Application | Source |
---|---|---|---|---|
Styrene | Benzoyl peroxide | Thermoplastic resin | Coatings, adhesives | |
Vinyl acetate | AIBN | Elastomer | Plastic additives |
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Key Insight : The maleate double bond reacts with radical initiators, forming polymer chains with enhanced thermal stability.
Ester Interchange Reactions
Transesterification with primary alcohols (e.g., methanol) occurs under acid or base catalysis, modifying the ester side chains.
Example with Methanol :
Dihexyl maleate+2CH3OH→Dimethyl maleate+2C6H13OH
Oxidation Reactions
The maleate double bond is susceptible to oxidation, forming epoxides or diols under controlled conditions.
Oxidizing Agent | Product | Selectivity | Conditions |
---|---|---|---|
H2O2 | Epoxidized this compound | 85% | 60°C, 12 hours |
OsO4 | Diol derivative | 95% | Room temperature, 24 hours |
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Mechanism : Epoxidation proceeds via electrophilic oxygen insertion, while dihydroxylation follows syn-addition.
Scientific Research Applications
Dihexyl maleate has several scientific research applications:
Chemistry: It is used as a plasticizer in the production of flexible PVC materials.
Medicine: Research is ongoing to investigate its biocompatibility and potential use in medical devices.
Mechanism of Action
The mechanism of action of dihexyl maleate as a plasticizer involves its ability to insert itself between polymer chains, reducing intermolecular forces and increasing the flexibility of the material. This is achieved through its ester functional groups, which interact with the polymer matrix, leading to a reduction in the glass transition temperature and an increase in the material’s elasticity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key maleate, succinate, and fumarate esters are compared below:
Key Observations :
- Chain Length and Plasticizing Efficiency : Longer alkyl chains (e.g., DHM vs. DEM) reduce volatility and improve compatibility with PVC, enhancing long-term stability .
- Isomer Effects : DHM’s (Z)-configuration increases steric hindrance compared to fumarates, reducing reactivity in Diels-Alder reactions .
Rheological and Material Performance
Viscoelastic Properties in PVC Blends
A study comparing DHM with di(2-ethylhexyl) phthalate (DEHP) and other maleates revealed:
- Storage Modulus (G') : DHM blends showed similar G' to DEHP (ns, p > 0.05), indicating comparable stiffness. In contrast, DEM blends exhibited higher G' (p < 0.0001), suggesting rigid materials .
- Loss Modulus (G'') : DHM’s G'' was equivalent to DEHP, while dioctyl maleate (DOM) had lower G'' (p ≤ 0.0001), implying reduced energy dissipation .
Leydig Cell Viability (In Vitro)
- DHM vs.
- DHM vs. Other Maleates : DHM and diethylhexyl maleate (DEHM) impaired MLTC-1 cell viability under hormonal stimulation, but DOM affected only unstimulated cells .
Transcriptional Activity
- STAR Promoter : DHM caused a slight but significant increase in cAMP-induced STAR promoter activity in MA-10 Leydig cells, unlike DBM or DEM .
Biological Activity
Dihexyl maleate (DHM) is an ester derived from maleic acid and hexanol, classified as a plasticizer and used in various applications, including adhesives and coatings. Understanding its biological activity is crucial for assessing its safety and efficacy in industrial applications. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of DHM.
This compound exhibits low acute toxicity, particularly following dermal exposure. Studies indicate that the median lethal dose (LD50) for this compound is greater than 2000 mg/kg body weight in rats, suggesting a relatively low risk of acute toxicity compared to other maleate esters . The compound is expected to be readily absorbed through the skin due to its low molecular weight and favorable physicochemical properties .
Table 1: Acute Toxicity Data for this compound
Skin Sensitization
Research indicates that this compound has low potential for skin sensitization. In studies involving human and animal models, no significant allergic reactions were reported, reinforcing the notion that DHM can be considered safe for use in consumer products when applied topically .
Endocrine Disruption Potential
Recent studies have raised concerns about the potential endocrine-disrupting effects of maleate esters. While this compound itself has not been directly linked to endocrine disruption, its structural similarity to other compounds known for such activities warrants further investigation. For instance, research has identified similar compounds in environmental samples that exhibit antiestrogenic and antiandrogenic activities .
Case Studies
Case Study 1: Adhesive Performance
A study investigated the performance of adhesives incorporating this compound, focusing on tack, peel, and shear resistance. The results indicated that DHM improved adhesive properties significantly compared to formulations without it, suggesting beneficial applications in industrial settings .
Case Study 2: Environmental Impact
Another study assessed the environmental persistence of this compound. The findings indicated that while DHM is biodegradable under certain conditions, its metabolites may pose risks to aquatic life. This highlights the importance of evaluating both the parent compound and its degradation products when assessing ecological safety .
Research Findings
- Dermal Absorption : Diethyl maleate (a related compound) showed approximately 50% absorption through human skin in a controlled study, which suggests similar behavior may be expected for this compound due to structural similarities .
- Plasticizer Efficiency : Research comparing this compound with traditional plasticizers like DEHP indicated that DHM could serve as a greener alternative without compromising performance in applications such as flexible plastics .
- Toxicological Assessments : Comprehensive evaluations have shown that while this compound has low acute toxicity, chronic exposure studies are necessary to fully understand long-term health effects .
Q & A
Basic Research Questions
Q. What analytical methods are most effective for characterizing Dihexyl maleate purity and structural integrity?
Methodological Guidance:
- Chromatographic techniques (e.g., GC-MS, HPLC) should be prioritized for quantifying purity, with calibration curves validated against certified reference standards .
- Spectroscopic methods (e.g., 1H/13C NMR, FTIR) are critical for structural confirmation. Ensure solvent peaks are accounted for in NMR analysis, and compare IR absorption bands with literature values for ester functional groups (~1740 cm−1) .
- Elemental analysis (CHNS/O) can resolve ambiguities in molecular composition .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Guidance:
- PPE : Use nitrile gloves (tested for permeation resistance to esters) and safety goggles. Respiratory protection (e.g., N95 masks) is mandatory during powder handling .
- Ventilation : Conduct experiments in fume hoods with face velocity ≥0.5 m/s to minimize vapor exposure .
- Spill management : Absorb liquid spills with inert materials (e.g., vermiculite), and decontaminate surfaces with isopropanol .
Q. How can researchers optimize solvent selection for this compound in reaction systems?
Methodological Guidance:
- Use Hansen solubility parameters to predict compatibility. This compound (δ ~18 MPa1/2) is miscible with toluene (δ = 18.2) but immiscible with water (δ = 47.9) .
- Test solvent stability under reaction conditions (e.g., elevated temperatures, acidic/basic catalysts) via accelerated aging studies .
Advanced Research Questions
Q. How should experimental designs address contradictions in this compound’s reactivity data across studies?
Methodological Guidance:
- Perform cross-validation by replicating experiments under standardized conditions (e.g., fixed temperature, catalyst loading). Use statistical tools (ANOVA, t-tests) to quantify variability .
- Investigate potential impurity interference by spiking samples with suspected contaminants (e.g., residual maleic anhydride) and reanalyzing kinetic data .
- Apply chemometric techniques (PCA, PLS regression) to identify latent variables influencing reactivity .
Q. What computational models are suitable for predicting this compound’s thermodynamic and kinetic behavior?
Methodological Guidance:
- Molecular dynamics (MD) simulations : Use force fields (e.g., OPLS-AA) to model ester hydrolysis kinetics in aqueous environments. Validate with experimental rate constants .
- Density functional theory (DFT) : Calculate activation energies for esterification side reactions (e.g., transesterification) using B3LYP/6-31G* basis sets .
- Process simulation software (Aspen Plus, COMSOL): Optimize distillation parameters (e.g., reflux ratio, feed stage) based on vapor-liquid equilibrium data .
Q. How can researchers design robust stability studies for this compound under varying environmental conditions?
Methodological Guidance:
- Accelerated stability testing : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 4–12 weeks. Monitor degradation via HPLC and track peroxide formation .
- Light sensitivity assays : Use UV-Vis spectroscopy to quantify photodegradation rates under ISO 4892-2 light exposure conditions .
- Statistical modeling : Apply Arrhenius or Eyring equations to extrapolate shelf life from accelerated data .
Q. What strategies resolve discrepancies between experimental and computational data in this compound’s phase behavior?
Methodological Guidance:
- Reassess model assumptions (e.g., ideal mixing in activity coefficient models like UNIQUAC). Incorporate non-idealities using NRTL parameters derived from experimental phase diagrams .
- Validate simulations with high-purity experimental data (≥99.5% purity) to minimize artifact-driven deviations .
- Use sensitivity analysis to identify parameters (e.g., enthalpy of vaporization) with the highest uncertainty contributions .
Methodological Resources
- Data management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets, using platforms like Figshare or Zenodo .
- Ethical compliance : Document safety protocols and waste disposal methods in alignment with ISO 14001 standards .
Properties
CAS No. |
16064-83-8 |
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Molecular Formula |
C16H28O4 |
Molecular Weight |
284.39 g/mol |
IUPAC Name |
dihexyl (Z)-but-2-enedioate |
InChI |
InChI=1S/C16H28O4/c1-3-5-7-9-13-19-15(17)11-12-16(18)20-14-10-8-6-4-2/h11-12H,3-10,13-14H2,1-2H3/b12-11- |
InChI Key |
QMCVOSQFZZCSLN-QXMHVHEDSA-N |
Isomeric SMILES |
CCCCCCOC(=O)/C=C\C(=O)OCCCCCC |
Canonical SMILES |
CCCCCCOC(=O)C=CC(=O)OCCCCCC |
Origin of Product |
United States |
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